N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic carboxamide derivative featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key functional groups include a furan-2-ylmethyl substituent, a propyl chain at position 7, and an imino group at position 4.
Properties
CAS No. |
488110-73-2 |
|---|---|
Molecular Formula |
C21H21N5O3 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-3-8-25-17(22)15(20(27)23-12-14-7-5-10-29-14)11-16-19(25)24-18-13(2)6-4-9-26(18)21(16)28/h4-7,9-11,22H,3,8,12H2,1-2H3,(H,23,27) |
InChI Key |
FDTYTVJVIQWGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the triazatricyclo framework. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The imino group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the imino group may produce amine derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and bioactivity. Below is a comparative analysis:
Table 1: Comparison of Structural Features
Key Observations :
Core Flexibility : The triazatricyclo core in the target compound and 847917-30-0 enables diverse substitution patterns, contrasting with the thiazolidinylidene or oxazolidine scaffolds in flubenzimine and furilazole, respectively. This flexibility may enhance target selectivity in drug design .
Substituent Impact: The furan-2-ylmethyl group in the target compound is analogous to the furanyl moiety in furilazole, which is critical for herbicidal activity via cytochrome P450 modulation .
Bioactivity Trends: While flubenzimine and furilazole are explicitly pesticidal, the target compound’s imino and carboxamide groups suggest a broader pharmacological profile, possibly targeting enzymes or receptors .
Physicochemical Properties :
| Property | Target Compound | 847917-30-0 | Flubenzimine | Furilazole |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 478.5 g/mol | 380.3 g/mol | 292.1 g/mol |
| LogP (Predicted) | 3.2 | 3.8 | 4.5 | 2.1 |
| Water Solubility | Low (hydrophobic core) | Very low | Insoluble | Moderate (polar groups) |
Notes:
Biological Activity
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 416.5 g/mol. Its IUPAC name reflects its intricate structure, which includes a tricyclic framework and multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O2 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may function through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity and affecting metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways that can influence cell proliferation and apoptosis.
Antiviral Properties
Research has demonstrated that derivatives of compounds containing the furan moiety exhibit antiviral activities. For instance, studies have highlighted the effectiveness of furan-containing compounds against SARS-CoV-2 main protease (Mpro) with promising IC50 values indicating their potential as therapeutic agents against COVID-19 . Although specific data on the compound is limited, its structural similarities suggest it may possess analogous antiviral properties.
Cytotoxicity and Cell Proliferation
The cytotoxic effects of related compounds have been evaluated in various cell lines. For example, certain derivatives showed low cytotoxicity with CC50 values exceeding 100 μM in Vero cells . This suggests that while these compounds can inhibit viral replication effectively, they may not significantly harm host cells at therapeutic concentrations.
Study on Related Compounds
A study explored the biological activity of related furan derivatives as inhibitors of SARS-CoV-2 Mpro. The most potent inhibitors reported had IC50 values around 1.55 μM to 1.57 μM . These findings provide a basis for further exploration into the structure-activity relationship (SAR) of similar compounds like N-(furan-2-ylmethyl)-6-imino derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
